![molecular formula C40H70O2S2Sn2 B597982 4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene CAS No. 1271439-08-7](/img/structure/B597982.png)
4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene” is a chemical compound . It’s also known as [4,8-bis (2-butyloctoxy)-2-trimethylstannylthieno [2,3-f] 1benzothiol-6-yl]-trimethylstannane .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes two butyl-n-octyloxy groups and two trimethylstannyl groups attached to a benzo[1,2-b:4,5-b’]dithiophene core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, studies have reported a sulfide oxidation tuning approach in similar compounds for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 557.5±45.0 °C . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Polymer Solar Cells
Synthesis and Application in Solar Cells : This compound is used as a monomer in the synthesis of polymers for polymer solar cells (PSCs). It has been incorporated into copolymers that exhibit low band gaps and high power conversion efficiencies (PCEs) under AM 1.5 illumination. The introduction of different acceptor units in the copolymers significantly influences the band gap, electronic energy levels, and photovoltaic properties of these materials. Such modifications result in PCEs ranging from 1.46 to 2.05% (Oh et al., 2015).
Enhancing Efficiency via Substituent Selection : Research has demonstrated that the selection of substituents on quinoxaline derivatives, when copolymerized with this compound, leads to broad visible light absorption behavior and improvements in the bulk heterojunction photovoltaic devices' efficiency. The efficiency improvements are attributed to the broadened absorption, better matched energy levels, and improved crystallinity of the polymers (Karagaçtı et al., 2017).
Electrochromic Devices
- Development of Electrochromic Materials : This compound has been used to develop electrochromic materials that display excellent solubility and can switch between multiple colors, offering potential for applications in smart windows and displays. The electrochromic performance of these materials is characterized by fast switching speeds, high optical contrasts, and superior cycle stability, making them suitable for dynamic color-changing applications (Xu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O2S2.6CH3.2Sn/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-28H,5-20,25-26H2,1-4H3;6*1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLPBRTONKXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCC)CCCCCC)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O2S2Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1271439-08-7 |
Source


|
| Record name | Stannane, 1,1'-[4,8-bis[(2-butyloctyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



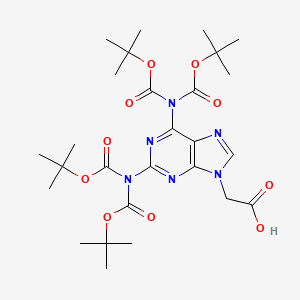

![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
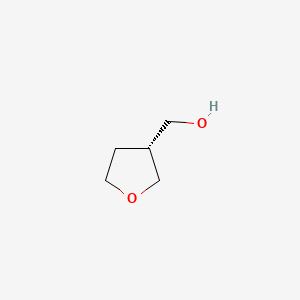

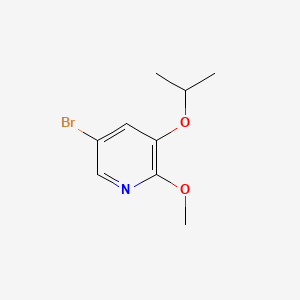
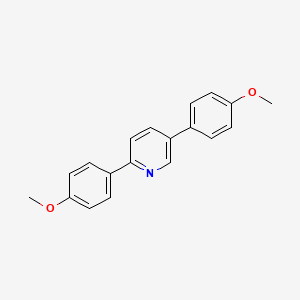

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)
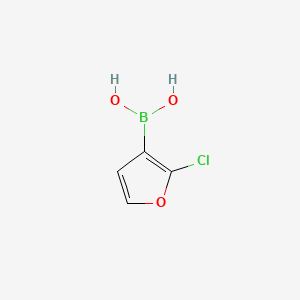
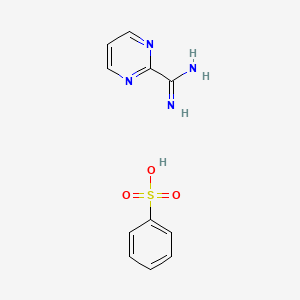
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)